![molecular formula C17H17N3O2 B574293 Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 161987-77-5](/img/structure/B574293.png)
Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate
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Description
“Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate” is a derivative of 1,8-naphthyridines . 1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
Synthesis Analysis
The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one . A water-soluble Ir catalyst efficiently catalyzes the synthesis of 1,8-naphthyridines in water under air atmosphere, which involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to 1,8-naphthyridine .Chemical Reactions Analysis
The chemical reactions involving 1,8-naphthyridines are diverse. For instance, Ghorbani-Vaghei et al. have constructed trisubstituted 2-amino-1,8-naphthyridines in moderate to high yield via multicomponent reactions of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate .Future Directions
The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches . This suggests that future research may continue to focus on improving synthesis methods and exploring the potential applications of 1,8-naphthyridines in medicinal chemistry and materials science .
properties
IUPAC Name |
ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-2-22-17(21)14-13(11-7-4-3-5-8-11)12-9-6-10-19-16(12)20-15(14)18/h3-10,13H,2,18H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZOHDDTXVRBLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3)C=CC=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669984 |
Source
|
Record name | Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |
CAS RN |
161987-77-5 |
Source
|
Record name | Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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